molecular formula C19H27N5O3S2 B2414581 4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide CAS No. 1251686-21-1

4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide

Cat. No. B2414581
CAS RN: 1251686-21-1
M. Wt: 437.58
InChI Key: TVKGZGQQRGJNTR-UHFFFAOYSA-N
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Description

4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H27N5O3S2 and its molecular weight is 437.58. The purity is usually 95%.
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Scientific Research Applications

Molecular Interactions and Conformational Analysis

A study by Shim et al. (2002) focused on the molecular interactions of a structurally related antagonist with the CB1 cannabinoid receptor. This research provided insights into the conformational preferences and energetic stability of such compounds, highlighting the significant role of the pyrazole and piperazine moieties in binding interactions. The findings contribute to understanding the steric and electrostatic requirements for receptor binding, which could be relevant for the design of compounds with specific receptor affinities (Shim et al., 2002).

Synthesis and Structural Characterization

Research on the synthesis and structural analysis of novel compounds, including those with pyrazole and piperazine structures, offers valuable information on their chemical properties and potential applications. For instance, Prabhuswamy et al. (2016) detailed the synthesis of a compound with a pyrazole core and characterized its crystal structure, providing insights into the molecular arrangement and hydrogen bonding interactions (Prabhuswamy et al., 2016).

Biological Activities

Several studies have explored the potential biological activities of compounds containing pyrazole, piperazine, and related structures. Mekky et al. (2020) investigated novel bis(pyrazole-benzofuran) hybrids with a piperazine linker for their antibacterial and MurB enzyme inhibitory activities, highlighting the potential of these compounds in antimicrobial therapy (Mekky & Sanad, 2020).

Antimicrobial Evaluation

Patil et al. (2021) synthesized and evaluated the antimicrobial activities of new piperazine derivatives, providing valuable information on their potential as antimicrobial agents. This study emphasizes the significance of structural modifications in enhancing biological activity (Patil et al., 2021).

properties

IUPAC Name

4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O3S2/c1-14-18(15(2)24(21-14)16-5-11-29(26,27)13-16)22-6-8-23(9-7-22)19(25)20-12-17-4-3-10-28-17/h3-4,10,16H,5-9,11-13H2,1-2H3,(H,20,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKGZGQQRGJNTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)NCC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide

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